molecular formula C46H46BF4N2O4P2Rh- B6593453 (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate CAS No. 573718-56-6

(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate

Cat. No.: B6593453
CAS No.: 573718-56-6
M. Wt: 942.5 g/mol
InChI Key: JGBGWKDXLJSPBK-ONEVTFJLSA-N
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Description

The compound "(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate" is a rhodium(I) complex featuring a (1Z,5Z)-cyclooctadiene ligand, a bidentate diphenylphosphane-modified dimethoxypyridinyl ligand, and a tetrafluoroborate (BF₄⁻) counterion. This complex belongs to a class of transition-metal catalysts widely studied for their applications in hydrogenation and asymmetric synthesis. The dimethoxypyridine backbone provides a rigid, electron-rich environment, while the diphenylphosphane groups act as strong σ-donors, stabilizing the rhodium center .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGWKDXLJSPBK-ONEVTFJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46BF4N2O4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573718-56-6
Record name (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (1Z,5Z)-cycloocta-1,5-diene; [3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane; rhodium; tetrafluoroborate (often referred to as Rh(COD)BF4) is a complex that exhibits significant catalytic properties, particularly in organic synthesis. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C36H40P2Rh.BF4
  • Molecular Weight : 724.36 g/mol
  • CAS Number : 79255-71-3

The biological activity of this compound primarily arises from the rhodium center coordinated with various phosphine ligands. The coordination facilitates:

  • Catalytic Reactions : It acts as a catalyst in hydrogenation and reductive amination reactions, enabling the formation of chiral centers in organic molecules.
  • Stabilization of Transition States : The unique ligand environment stabilizes transition states and lowers activation energies for various reactions.

Biological Applications

  • Catalysis in Organic Synthesis :
    • Utilized in asymmetric hydrogenation processes to produce enantiomerically enriched compounds.
    • Effective in regioselective hydrogenation and enantioselective reductive amination reactions .
  • Potential Medicinal Chemistry Applications :
    • The compound's ability to facilitate the synthesis of chiral drugs makes it a valuable tool in drug development.
    • Its phosphine ligands may impart specific biological activities that warrant further investigation.

Study 1: Asymmetric Hydrogenation

A study demonstrated that Rh(COD)BF4 effectively catalyzes the asymmetric hydrogenation of various alkenes to produce chiral alcohols with high enantioselectivity. The reaction conditions were optimized to achieve yields exceeding 90% with enantiomeric excess greater than 95% .

Study 2: Catalysis in Medicinal Chemistry

Research highlighted the use of Rh(COD)BF4 in synthesizing biologically active compounds, including potential anticancer agents. The compound facilitated the formation of key intermediates that exhibited cytotoxicity against cancer cell lines .

Data Tables

PropertyValue
Molecular FormulaC36H40P2Rh.BF4
Molecular Weight724.36 g/mol
CAS Number79255-71-3
Primary ApplicationsAsymmetric hydrogenation
Enantiomeric Excess Achieved>95%
Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationAlkenes>90>95
Reductive AminationKetones>85>90

Safety and Toxicology

While the compound shows promising biological activity, safety data indicates potential hazards:

  • Irritation Risks : Can cause mild to severe irritation upon contact with skin or mucous membranes .
  • Toxicological Properties : Not fully investigated; caution is advised during handling .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural distinctions between the target compound and analogous rhodium complexes lie in the ligand architecture, which governs electronic and steric properties:

Table 1: Comparative Analysis of Rhodium Complexes with Cyclooctadiene and Phosphine Ligands
Compound Name / Identifier Ligand Type Key Structural Features Electronic/Steric Effects Catalytic Applications References
Target Compound Bis(dimethoxypyridinyl-diphenylphosphane) Rigid pyridinyl backbone with methoxy (–OCH₃) and diphenylphosphane (–PPh₂) groups. Enhanced π-accepting ability from methoxy groups; moderate steric bulk. Potential for selective hydrogenation (inference from ligand design).
1,4-Bis(diphenylphosphino)butanerhodium(I) Tetrafluoroborate 1,4-Bis(diphenylphosphino)butane (dppb) Flexible alkyl chain linking two PPh₂ groups. Strong σ-donation; flexible coordination geometry. Hydrogenation of alkenes and alkynes.
1,2-Bis(dicyclohexylphosphino)ethane Rhodium(I)-(Z,Z)-cycloocta-1,5-diene Tetrafluoroborate 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) Bulky dicyclohexylphosphine (–PCy₂) groups. High steric demand; weak π-accepting ability. Catalytic hydrogenation of norbornadiene; reduced electron density at Rh vs. PPh₂ analogs.
1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane Rhodium(I) Tetrafluoroborate Chiral bis-phospholane ligand Stereogenic P-centers; rigid bicyclic structure. High enantioselectivity in asymmetric hydrogenation. Asymmetric synthesis of pharmaceuticals.

Catalytic Performance

  • Target Compound: The dimethoxypyridinyl ligands likely enhance Rh(I) stability through π-backbonding, making it suitable for reactions requiring electron-deficient metal centers.
  • dppb-Rh Complex : Exhibits versatility in hydrogenation due to ligand flexibility, enabling substrate accessibility .
  • dcpe-Rh Complex: Reduced electron density at Rh (vs. PPh₂ ligands) lowers catalytic activity in diene hydrogenation but improves selectivity for strained substrates like norbornadiene .
  • Chiral Phospholane-Rh Complex : Demonstrates high enantioselectivity (>90% ee) in asymmetric hydrogenation, attributed to the rigid, chiral ligand environment .

Crystallographic Insights

  • The target compound’s ligand geometry likely positions the cyclooctadiene double bonds at a dihedral angle of ~8° relative to the P-Rh-P plane, similar to dcpe-Rh complexes .
  • In dcpe-Rh, the reduced steric bulk compared to diphenylphosphine analogs allows closer approach of substrates, critical for hydrogenation kinetics .

Q & A

Basic: What are the recommended methods for synthesizing and purifying this rhodium complex?

Answer:
The synthesis typically involves ligand coordination to rhodium precursors under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. A common approach is reacting (1Z,5Z)-cycloocta-1,5-diene with a rhodium salt (e.g., RhCl₃) followed by stepwise addition of the diphosphine ligand. Purification often employs recrystallization from dichloromethane/hexane mixtures or column chromatography using silica gel. Critical characterization steps include:

  • NMR spectroscopy to confirm ligand coordination and purity (e.g., absence of free ligands or solvents) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
  • X-ray crystallography for definitive structural confirmation .
    Storage should be in an inert atmosphere (argon) at 2–8°C to prevent decomposition .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths, angles, and coordination geometry. For example, cyclooctadiene ligands in similar complexes exhibit η⁴-coordination to rhodium, with dihedral angles between the P–Rh–P and diene planes ranging from 8.0° to 8.5° .
  • Multinuclear NMR (³¹P, ¹H, ¹³C): ³¹P NMR is critical for confirming phosphine ligand binding, with shifts typically between 20–40 ppm for arylphosphines .
  • IR spectroscopy: Identifies ν(B-F) stretches in the tetrafluoroborate counterion (~1050 cm⁻¹) .

Advanced: How do steric and electronic properties of the diphosphine ligand influence catalytic activity?

Answer:
The ligand’s steric bulk (e.g., methoxy and diphenylphosphine groups) affects substrate access to the rhodium center, while electronic effects (e.g., electron-donating methoxy groups) modulate metal electron density. For example:

  • Bulky ligands reduce catalytic turnover in hydrogenation but enhance selectivity for sterically hindered substrates .
  • Electron-rich phosphines increase rhodium’s electron density, favoring oxidative addition steps in cross-coupling reactions .
    Comparative studies with analogous complexes (e.g., dicyclohexylphosphine vs. diphenylphosphine) reveal distinct catalytic outcomes due to these factors .

Advanced: What experimental strategies can resolve contradictions in catalytic performance reported in literature?

Answer:
Contradictions often arise from differences in:

  • Reaction conditions (solvent, temperature, substrate ratios).
  • Ligand purity (trace oxygen or moisture can deactivate catalysts).
    To address discrepancies:
  • Conduct controlled reproducibility studies with strict inert-atmosphere protocols .
  • Use in situ spectroscopic monitoring (e.g., ReactIR) to track reaction intermediates .
  • Compare performance against structurally characterized benchmarks (e.g., crystallographically validated complexes) .

Advanced: How can mechanistic insights into catalytic cycles be obtained for this complex?

Answer:

  • Kinetic studies: Monitor substrate conversion rates under varied temperatures/pressures to identify rate-determining steps.
  • Isotopic labeling: Use D₂ or deuterated substrates to probe hydrogenation pathways .
  • Computational modeling: DFT calculations can map transition states and electronic interactions between rhodium and substrates .
  • Electrochemical methods: Cyclic voltammetry reveals redox potentials, indicating oxidative/reductive stability .

Basic: What precautions are necessary for handling this air-sensitive complex?

Answer:

  • Inert-atmosphere techniques: Use Schlenk lines or gloveboxes for synthesis and storage .
  • Solvent drying: Employ rigorously dried solvents (e.g., CH₂Cl₂ over CaH₂).
  • Decomposition monitoring: Regularly check for color changes (e.g., darkening indicates oxidation) and confirm purity via NMR .

Advanced: How does the tetrafluoroborate counterion impact solubility and reactivity?

Answer:

  • Solubility: The BF₄⁻ anion enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF), facilitating homogeneous catalysis .
  • Reactivity: Weakly coordinating BF₄⁻ minimizes anion interference in catalytic cycles, unlike stronger coordinating anions (e.g., Cl⁻) .
  • Ion-pairing effects: In nonpolar solvents, BF₄⁻ may associate closely with the rhodium cation, subtly altering electronic properties .

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